Sennidin B Sennidin B Sennidin B is a member of anthracenes.
Sennidin B is a natural product found in Senna alexandrina with data available.
Brand Name: Vulcanchem
CAS No.: 517-44-2
VCID: VC21341323
InChI: InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+
SMILES:
Molecular Formula: C30H18O10
Molecular Weight: 538.5 g/mol

Sennidin B

CAS No.: 517-44-2

Cat. No.: VC21341323

Molecular Formula: C30H18O10

Molecular Weight: 538.5 g/mol

* For research use only. Not for human or veterinary use.

Sennidin B - 517-44-2

CAS No. 517-44-2
Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
IUPAC Name (9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
Standard InChI InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+
Standard InChI Key JPMRHWLJLNKRTJ-SZPZYZBQSA-N
Isomeric SMILES C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O
Canonical SMILES C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O

Chemical Structure and Properties

Chemical Structure

Sennidin B belongs to the class of anthracene derivatives, specifically classified as a dianthrone. Its chemical name is (9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid . The molecular structure features two anthrone moieties connected by a single C-C bond, creating a complex three-dimensional arrangement. This unique structural configuration contributes to its specific biological activities and physicochemical properties.

Computational studies suggest that Sennidin B can form various conformers due to the flexibility around the central C-C bond connecting the anthrone moieties . The bond appears elongated with reduced Bond Dissociation Energy (BDE), which could explain the ease with which sennidin molecules break down into monoanthrones in certain conditions . Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analyses indicate the presence of numerous intramolecular interactions that stabilize the Sennidin B structure, with the gauche conformation likely predominant in plant material .

Physical and Chemical Properties

Sennidin B possesses distinctive physical and chemical characteristics that define its behavior in various environments and applications. The compound presents as a yellow powder in its pure form . Table 1 summarizes the key physical and chemical properties of Sennidin B.

Table 1: Physical and Chemical Properties of Sennidin B

PropertyValue/Description
Molecular FormulaC30H18O10
Molecular Weight538.46 g/mol
Physical AppearanceYellow powder
CAS Number517-44-2
SolubilitySoluble in chloroform and methanol; insoluble in water; DMSO: 50 mg/mL (92.86 mM) with ultrasonic treatment
Storage Conditions4°C, protected from light
SMILES NotationC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O

The compound exhibits selective solubility, dissolving effectively in organic solvents like chloroform and methanol but remaining insoluble in water . For laboratory applications, Sennidin B can be dissolved in DMSO to a concentration of approximately 92.86 mM, although this typically requires ultrasonic treatment to achieve complete dissolution . These solubility characteristics influence its bioavailability and dictate appropriate formulation strategies for its use in research and potential pharmaceutical applications.

Metabolism and Biological Significance

Sennoside Metabolism

Sennidin B plays a crucial role in the metabolism of sennosides, particularly sennoside B, which are prominent constituents of senna and rhubarb with recognized laxative properties. Interestingly, sennosides themselves are considered inactive as laxatives and require transformation by intestinal bacteria to exert their therapeutic effects . The conversion process of sennosides to active metabolites follows distinct pathways that have been elucidated through detailed research.

Studies propose two different metabolic pathways for sennosides, with Sennidin B featuring prominently in one of them . In the first pathway, sennosides A and B undergo hydrolysis to form sennidins A and B, respectively, via intermediate monoglucosides through the action of β-D-glucosidase enzymes. Subsequently, these compounds are reduced to produce rhein anthrone, which is considered the genuine purgative component . In the alternative pathway, sennosides first undergo reduction to form 8-glucosyl-rhein anthrone before hydrolysis by β-D-glucosidase enzymes to yield rhein anthrone.

Research with pure sennoside B administered to rats has demonstrated the formation of Sennidin B as a metabolite, with the recovery of unchanged sennoside B and its metabolites determined through alkali fusion methods followed by colorimetry and high-pressure liquid chromatography (HPLC) . This work revealed that the molar absorbance of various compounds in the metabolic pathway, including sennosides A and B, sennidin B monoglucoside, and sennidins, correlates with the number of ionizable hydroxy groups in their molecular structures .

Role of Intestinal Bacteria

The transformation of sennosides to Sennidin B relies critically on the activity of intestinal microbiota. Specific anaerobic bacteria isolated from human intestines have been identified as capable of metabolizing sennosides to their respective sennidins . One such bacterium, identified as Bifidobacterium sp. strain SEN, has been shown to hydrolyze sennosides A and B to sennidins A and B via sennidin monoglucosides .

Among nine species of Bifidobacterium possessing β-glucosidase activity, only Bifidobacterium dentium and Bifidobacterium adolescentis demonstrated the capability to metabolize sennoside B to Sennidin B . This selective metabolic capability suggests the presence of a specialized type of β-glucosidase in these bacterial species that can effectively hydrolyze the glucoside bonds in sennosides. This bacterial-mediated conversion represents an important example of the gut microbiome's influence on drug metabolism and efficacy.

The metabolic transformation occurs primarily in the large intestine, where these bacterial species are abundant. The process begins when orally administered sennosides reach the large intestine largely unchanged, having resisted degradation in the upper gastrointestinal tract. Upon reaching the colon, the compounds encounter the appropriate bacterial enzymes that initiate the conversion process, ultimately producing Sennidin B and subsequently rhein anthrone, which stimulates the laxative effect through actions on intestinal motility and fluid secretion.

Research Applications and Availability

Application AreaSpecific Uses
Analytical ChemistryReference standard for HPLC, TLC, and other chromatographic methods
Pharmacological ResearchInvestigation of laxative mechanisms and sennoside metabolism
Food ResearchAnalysis of sennoside-containing food additives and supplements
Natural Product ChemistryStructure-activity relationship studies of anthraquinone derivatives
Intermediate & Fine ChemicalsSynthetic precursor for related compounds

When working with Sennidin B in laboratory settings, specific handling recommendations include preparing stock solutions in appropriate solvents (typically DMSO for high concentrations), with warming to 37°C and ultrasonic treatment often necessary to achieve complete dissolution . For long-term storage of solutions, temperatures of -20°C (for use within 1 month) or -80°C (for use within 6 months) are advised to prevent degradation .

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